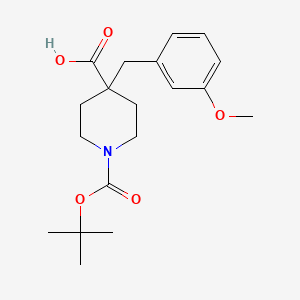
1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid, often abbreviated as Boc-4-(3-Methoxybenzyl)piperidine-4-carboxylic acid, is a compound of significant interest in pharmaceutical research due to its diverse biological activities and applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant data tables and case studies.
Biological Activity
Pharmaceutical Applications:
- Analgesics and Anti-inflammatory Agents: The compound serves as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs. Its structural characteristics allow it to modulate pain pathways effectively.
- Neuroscience Research: The piperidine moiety is particularly valuable in neuroscience, where it is used to study neurotransmitter systems and develop treatments for neurological disorders. Its ability to cross the blood-brain barrier enhances its utility in central nervous system (CNS) applications .
Drug Delivery Systems:
The unique structure of this compound facilitates the formulation of drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. This characteristic is crucial for improving the therapeutic efficacy of various pharmacological agents .
Case Studies
-
Synthesis and Characterization:
- A study demonstrated the synthesis of Boc-4-(3-methoxybenzyl)piperidine-4-carboxylic acid through a multi-step reaction involving piperidine derivatives. The resulting compound exhibited promising pharmacokinetic properties, including good oral bioavailability (31.8%) and minimal toxicity at high doses (up to 2000 mg/kg in animal models) .
-
In Vitro Studies:
- In vitro assays have shown that compounds with similar structures exhibit potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) cells, indicating potential anti-cancer properties . The selectivity index for these compounds suggests they could differentiate between cancerous and non-cancerous cells effectively.
Data Table: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Maximum Tolerated Dose (mg/kg) | 2000 (no acute toxicity observed) |
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,16(21)22)13-14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJXOUTOBWRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













